tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1782754-25-9) is a chiral piperidine derivative widely utilized as a versatile scaffold in medicinal chemistry. Its structure features a hydroxymethyl group at the 4-position and an amino group at the 3-position of the piperidine ring, both in the (R,R)-configuration. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. With a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol, it is commonly employed in the development of kinase inhibitors, protein degraders, and other bioactive molecules . The compound is commercially available with ≥97% purity and is stored at room temperature .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPRHFAAYJMHG-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143767 | |
| Record name | 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923956-61-0 | |
| Record name | 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923956-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets, making it a candidate for therapeutic applications, particularly in cancer and neurodegenerative diseases.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.30 g/mol
- CAS Number : 1007596-95-3
- Purity : ≥97%
These properties indicate that the compound is a stable organic molecule, suitable for further biological evaluation and synthesis of derivatives.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays. The mechanism of action involves enhanced interactions with protein binding sites due to the compound's three-dimensional structure .
Neuroprotective Effects
In the context of neurodegenerative diseases, this compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function . The structure–activity relationship (SAR) studies suggest that specific modifications to the piperidine ring can enhance selectivity and potency against these targets.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was found to inhibit various fungal strains by targeting chitin synthase, which is essential for fungal cell wall synthesis. This action suggests potential applications in developing antifungal agents .
Study on Anticancer Activity
In a comparative study involving several piperidine derivatives, this compound was synthesized and tested against different cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. This study supports the hypothesis that modifications to the piperidine structure can lead to improved anticancer efficacy .
Neuroprotective Mechanism Investigation
A recent investigation into the neuroprotective mechanisms of this compound revealed its effectiveness in modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cultures. These findings suggest that it may serve as a dual-action agent by enhancing cholinergic transmission while providing antioxidant protection .
Antimicrobial Efficacy Study
In another study focusing on antimicrobial activity, this compound demonstrated potent inhibitory effects against several fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism was linked to the disruption of chitin biosynthesis pathways, showcasing its potential as a lead compound for antifungal drug development .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
| Compound Name | Substituents (Position) | Stereochemistry | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target: tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | 3-amino, 4-hydroxymethyl | (3R,4R) | 230.3 | Hydroxymethyl, Boc-protected amine |
| tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) | 3-amino, 4-(3,4-difluorophenyl) | (3S,4S) | 313 [M+H]+ | Difluorophenyl, Boc-protected amine |
| tert-butyl (3S,4R)-4-(fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | 4-(4-fluoro-3-methoxycarbonylphenyl) | (3S,4R) | 347 [M+Na]+ | Fluorophenyl, methoxycarbonyl |
| tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 4-amino, 3-hydroxy | (3R,4R) | 216.28 | Hydroxyl, Boc-protected amine |
| tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate | 3-fluoro, 4-hydroxy, 3-methyl | (3R,4R) | 233.28 | Fluoro, hydroxyl, methyl |
Key Observations :
Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to analogs with aryl (e.g., 3,4-difluorophenyl in 10a ) or methyl groups (e.g., ). Fluorine-containing analogs (e.g., 10a ) exhibit increased lipophilicity and metabolic stability, critical for blood-brain barrier penetration in kinase inhibitors.
Stereochemistry :
- The (3R,4R) configuration in the target compound contrasts with (3S,4S) in 10a and (3S,4R) in fluorophenyl derivatives . Stereochemical differences influence binding affinity to targets like G protein-coupled receptor kinases (GRKs) .
Functional Group Variations: Methoxycarbonyl groups ( ) introduce ester functionalities, enabling further derivatization, whereas cyanomethyl substituents ( ) add polarity and reactivity. The hydroxyl group in vs. hydroxymethyl in the target compound alters steric bulk and hydrogen-bonding capacity.
Key Observations :
Key Observations :
- The target compound’s hydroxymethyl group likely reduces LogP compared to aryl-substituted analogs (e.g., 10a ), improving aqueous solubility.
Q & A
Q. What are the key structural features of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate, and how are they characterized experimentally?
The compound features a piperidine ring with (3R,4R) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxymethyl substituent. Key characterization methods include:
- NMR Spectroscopy : To confirm stereochemistry and functional group positions (e.g., H and C NMR for backbone assignments and NOESY for spatial configuration) .
- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular hydrogen bonding between the amino and hydroxymethyl groups .
- Circular Dichroism (CD) : Validates chiral centers in enantiomerically pure samples .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
Boc Protection : Reaction of the piperidine precursor with di-tert-butyl dicarbonate (BocO) under basic conditions .
Reductive Amination : Introduction of the amino group using sodium cyanoborohydride (NaBHCN) and an aldehyde precursor .
Hydroxymethylation : Achieved via Grignard addition or catalytic hydroxylation .
Key reagents include BocO, NaBHCN, and chiral catalysts for stereochemical control.
Q. What are the primary biological targets or applications of this compound in research?
It serves as a chiral building block for:
- Drug Development : Synthesis of kinase inhibitors or neuromodulators via functional group derivatization .
- Enzyme Studies : Probes for stereospecific interactions (e.g., with proteases or GPCRs) due to its rigid piperidine scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for enantiomeric forms of this compound?
Conflicting activity data often arise from impurities or incomplete stereochemical resolution. Strategies include:
- Chiral HPLC : To isolate enantiomers with >99% purity .
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics to eliminate false positives .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to validate target interactions .
Q. What advanced methods optimize enantiomeric excess (ee) during synthesis?
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The (3R,4R) configuration enhances binding to chiral pockets in enzymes. For example:
- Molecular Docking : Simulations show the hydroxymethyl group forms hydrogen bonds with catalytic residues in kinases, while the Boc group stabilizes hydrophobic interactions .
- SAR Studies : Substitution at C3 or C4 with bulkier groups (e.g., fluorine) alters selectivity profiles .
Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?
Q. How can researchers derivatize this compound to enhance solubility or bioavailability?
Q. What safety protocols are recommended for handling this compound in large-scale reactions?
- Storage : Under inert gas (N) at 2–8°C to prevent Boc group hydrolysis .
- Degradation Studies : GC-MS to identify volatile byproducts (e.g., tert-butanol) during thermal reactions .
Methodological Comparisons
Q. How do computational methods aid in predicting the compound’s reactivity or biological activity?
- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., SN2 vs. SN1 pathways) .
- Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous vs. lipid environments .
Q. What strategies address low yields in multi-step syntheses involving this compound?
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells .
- Radiolabeling : Incorporate C or H isotopes for tracer studies in metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
